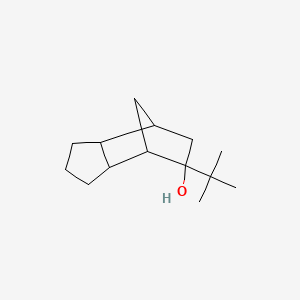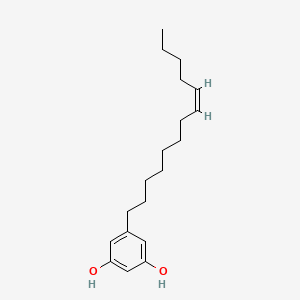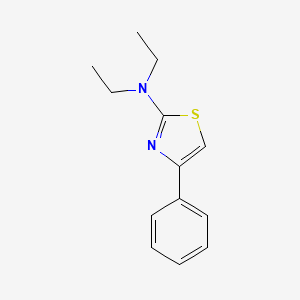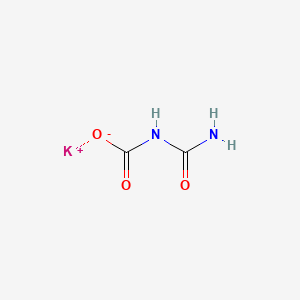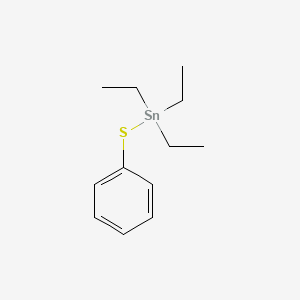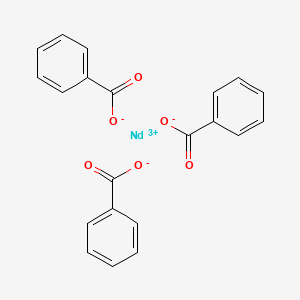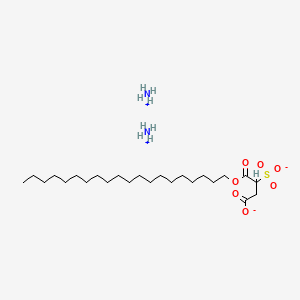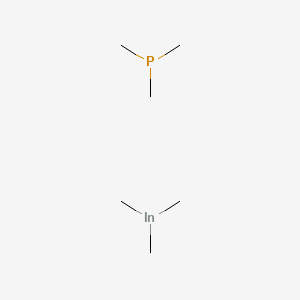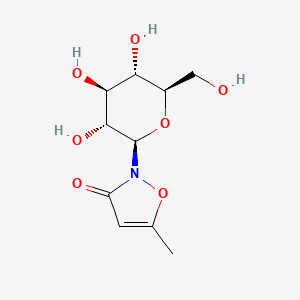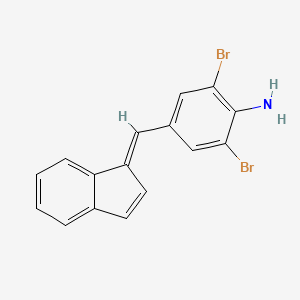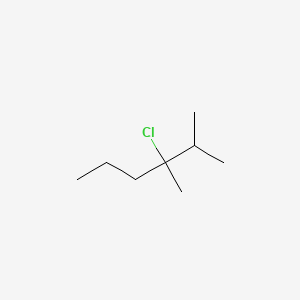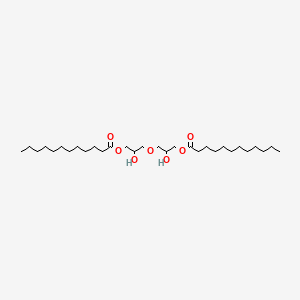
Oxybis(2-hydroxypropane-3,1-diyl) dilaurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxybis(2-hydroxypropane-3,1-diyl) dilaurate is a chemical compound with the molecular formula C30H58O7 and a molecular weight of 530.77732. . This compound is characterized by its ester functional groups and is commonly used in various industrial applications.
Preparation Methods
The synthesis of Oxybis(2-hydroxypropane-3,1-diyl) dilaurate typically involves the esterification of dodecanoic acid with oxybis(2-hydroxypropane-3,1-diyl). The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired ester product .
In industrial production, the process may involve continuous flow reactors to maintain consistent reaction conditions and achieve high yields. The product is then purified through distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Oxybis(2-hydroxypropane-3,1-diyl) dilaurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Oxybis(2-hydroxypropane-3,1-diyl) dilaurate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of Oxybis(2-hydroxypropane-3,1-diyl) dilaurate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and acids, which can then interact with biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Oxybis(2-hydroxypropane-3,1-diyl) dilaurate can be compared with similar compounds such as:
Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate: This compound has a longer carbon chain, resulting in different physical and chemical properties.
Bis(2-hydroxypropyl) dodecanoate: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.
Properties
CAS No. |
93776-79-5 |
|---|---|
Molecular Formula |
C30H58O7 |
Molecular Weight |
530.8 g/mol |
IUPAC Name |
[3-(3-dodecanoyloxy-2-hydroxypropoxy)-2-hydroxypropyl] dodecanoate |
InChI |
InChI=1S/C30H58O7/c1-3-5-7-9-11-13-15-17-19-21-29(33)36-25-27(31)23-35-24-28(32)26-37-30(34)22-20-18-16-14-12-10-8-6-4-2/h27-28,31-32H,3-26H2,1-2H3 |
InChI Key |
IDAYRRHZKNGGCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



